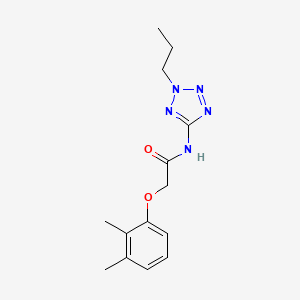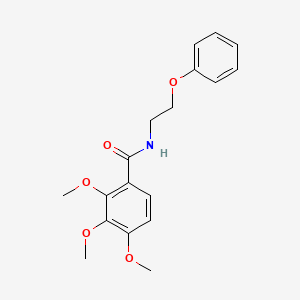![molecular formula C16H20Cl2N2O3S B4681964 N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681964.png)
N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide
Descripción general
Descripción
N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Mecanismo De Acción
N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide works by inhibiting the activity of various ion channels and transporters, including chloride channels, anion transporters, and carbonic anhydrase IX. By inhibiting these proteins, this compound can affect a wide range of biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including changes in neuronal excitability, synaptic transmission, cardiac function, and cancer cell growth. This compound has also been found to affect the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its ability to selectively inhibit specific ion channels and transporters. This allows researchers to study the effects of these proteins on various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the effects observed are due to the inhibition of the target protein and not due to other factors.
Direcciones Futuras
There are many future directions for research involving N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is the development of more selective inhibitors of specific ion channels and transporters. Another area of interest is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide has been used in various fields of scientific research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been found to inhibit the activity of chloride channels, which can lead to changes in neuronal excitability and synaptic transmission. In cardiovascular research, this compound has been used to study the effects of anion transporters on cardiac function. In cancer research, this compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-prop-2-enylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c1-2-7-19-16(21)13-4-3-8-20(10-13)24(22,23)11-12-5-6-14(17)15(18)9-12/h2,5-6,9,13H,1,3-4,7-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEJIODQGRIMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4681890.png)


![2-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681908.png)


![ethyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681922.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4681928.png)
![1-[4-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4681935.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4681936.png)
![2,2,3,3-tetrafluoropropyl 5-[(2,6-dimethoxy-4-pyrimidinyl)amino]-5-oxopentanoate](/img/structure/B4681941.png)
![ethyl 4-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4681949.png)

![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4681975.png)